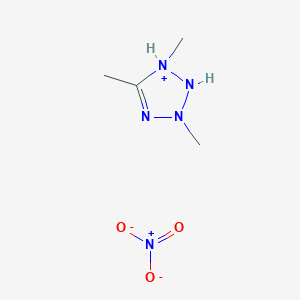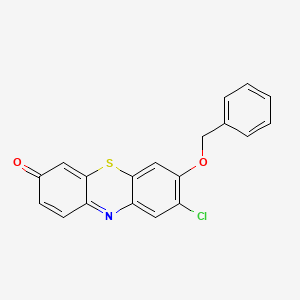![molecular formula C48H32N2 B14211174 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole] CAS No. 804551-32-4](/img/structure/B14211174.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is a complex organic compound that features a biphenyl core with two naphthyl-indole moieties attached
Métodos De Preparación
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Attachment of Naphthyl Groups: The naphthyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of Indole Rings: The indole rings are often synthesized through Fischer indole synthesis or other cyclization methods.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] has several scientific research applications:
Organic Electronics: Due to its conjugated structure, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to new insights in drug design and molecular biology.
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their function.
Comparación Con Compuestos Similares
Similar compounds include other biphenyl derivatives and naphthyl-indole compounds. Compared to these, 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is unique due to its specific combination of biphenyl and naphthyl-indole moieties, which confer distinct electronic and structural properties.
Similar compounds:
Biphenyl: A simpler structure with two phenyl rings.
Naphthyl-Indole: Compounds with either naphthyl or indole groups but not both.
This compound’s uniqueness lies in its ability to combine the properties of both biphenyl and naphthyl-indole structures, making it versatile for various applications.
Propiedades
Número CAS |
804551-32-4 |
|---|---|
Fórmula molecular |
C48H32N2 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-1-[4-[4-(2-naphthalen-2-ylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C48H32N2/c1-3-11-37-29-41(19-17-33(37)9-1)47-31-39-13-5-7-15-45(39)49(47)43-25-21-35(22-26-43)36-23-27-44(28-24-36)50-46-16-8-6-14-40(46)32-48(50)42-20-18-34-10-2-4-12-38(34)30-42/h1-32H |
Clave InChI |
WRCUUCGWQBMAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)

